
2-(4-Chlorothiophen-3-yl)-2,2-difluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorothiophene, which is commercially available or can be synthesized from thiophene through chlorination.
Formation of Intermediate: The 4-chlorothiophene undergoes a reaction with a difluoroacetic acid derivative, such as difluoroacetic anhydride, in the presence of a catalyst like aluminum chloride (AlCl3) to form the intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the chlorine atom.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity, while the thiophene ring can provide additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorothiophen-3-yl)acetic acid: Similar structure but without the difluoro groups.
2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid: Similar structure with a methyl group instead of difluoro groups.
Methyl 2-(4-chlorothiophen-3-yl)acetate: An ester derivative of the compound.
Uniqueness
2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which can significantly influence its chemical reactivity and biological activity. The difluoro groups can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H3ClF2O2S |
|---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
2-(4-chlorothiophen-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11) |
InChI Key |
BXMLKGQXUDCJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Cl)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol](/img/structure/B13600312.png)
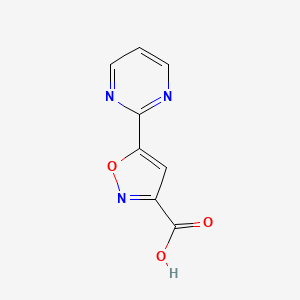
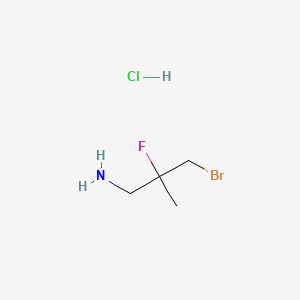



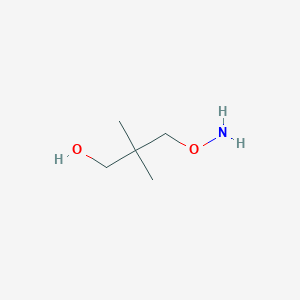
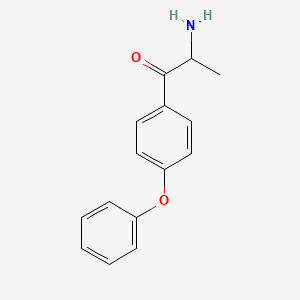
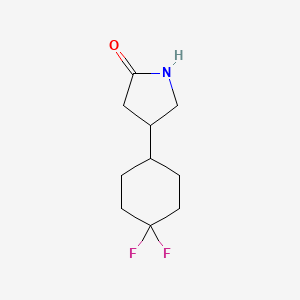
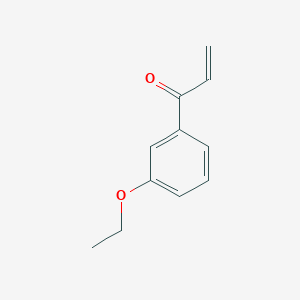
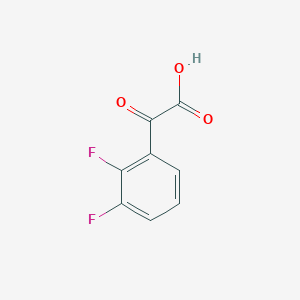

![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
